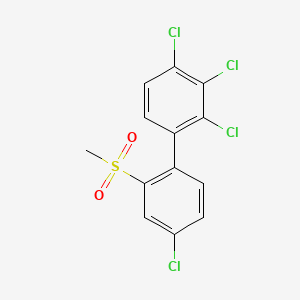
Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate is a chemical compound with the molecular formula C14H15NO3 It is a derivative of pyrrolidinone, featuring a benzyl ester group attached to a prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate typically involves the reaction of benzyl alcohol with 3-(5-oxopyrrolidin-2-yl)prop-2-enoic acid. The reaction is often catalyzed by an acid or base to facilitate esterification. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Benzyl 3-(5-oxopyrrolidin-2-yl)propanoic acid.
Reduction: Benzyl 3-(5-hydroxypyrrolidin-2-yl)prop-2-enoate.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate
- Diethyl (5-oxopyrrolidin-2-yl)phosphonate
- Ethyl 3-(5-oxopyrrolidin-2-yl)propanoate
Uniqueness
Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate is unique due to its specific ester and enone functionalities, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a different balance of hydrophobicity and electronic properties, making it suitable for specific synthetic and research purposes.
Propiedades
| 106039-99-0 | |
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c16-13-8-6-12(15-13)7-9-14(17)18-10-11-4-2-1-3-5-11/h1-5,7,9,12H,6,8,10H2,(H,15,16) |
Clave InChI |
NXWMEOAOOUTDKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1C=CC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)

![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)


